molecular formula C13H12N2O5S B2883116 Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392243-00-4

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No. B2883116
CAS RN: 392243-00-4
M. Wt: 308.31
InChI Key: RSWOUJOHKQUORV-UHFFFAOYSA-N
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Description

“Methyl 3-(4-nitrobenzamido)benzoate” is a chemical compound with the molecular formula C15H12N2O5 . Another compound, “Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate”, was synthesized through the reaction of 4-nitrobenzoyl chloride and 3,4-diamino benzoate .


Synthesis Analysis

The synthesis of “Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate” was achieved through the reaction of 4-nitrobenzoyl chloride and 3,4-diamino benzoate using Et3N as an acid acceptor .


Molecular Structure Analysis

The structure of “Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate” was characterized using elemental analysis, IR, 1H NMR spectra, and X-ray crystallography . The compound crystallizes in the triclinic system, space group P-1, with cell dimensions of a = 7.394 (6), b = 11.418 (8), c = 14.293 (11)Å, α = 84.132 (13), β = 81.034 (13), γ = 89.451 (13)º, V = 1185.7 (16) Å3 and Z = 2 .


Chemical Reactions Analysis

The synthesis of “Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate” involves a reaction of 4-nitrobenzoyl chloride and 3,4-diamino benzoate .


Physical And Chemical Properties Analysis

“Methyl 3-(4-nitrobenzamido)benzoate” has a molecular weight of 300.271 . Another compound, “3-(4-nitrobenzamido)propanoic acid”, has a molecular weight of 238.20 g/mol .

Scientific Research Applications

Antitumor Agents Synthesis

Compounds similar to Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate have been investigated for their potential as antitumor agents. For instance, isotopically labeled nitrothiophenecarboxamides, which share a structural similarity, have been synthesized for use in anticancer research. These compounds are designed to be incorporated into potential therapeutic agents, helping to trace the distribution and metabolism of drugs within the body, thereby aiding in the development of new cancer treatments (Shinkwin & Threadgill, 1996).

Fluorescent Materials Development

In materials science, derivatives of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate have been utilized to create fluorescent materials. These materials respond to chemical transformations, making them useful in sensing applications. Bi-functional methyl nitro-l,3-benzodioxole carboxylates, functioning as artificial β-amino acid homologues, have shown the ability to transform into fluorescent products under specific conditions. This property is particularly valuable in developing new fluorescent markers and sensors for biological and chemical research (Nishida et al., 2005).

Corrosion Inhibition

The compound and its derivatives have also been studied for their role in corrosion inhibition. Methyl thiazole-4-carboxylates, including derivatives with nitrobenzylidene groups, have demonstrated significant inhibitive properties against the corrosion of mild steel in acidic environments. This application is critical in industrial settings where corrosion resistance is paramount to maintaining the integrity of metal structures and components. The effectiveness of these compounds as corrosion inhibitors highlights the potential for developing more durable and long-lasting materials (El aoufir et al., 2020).

PARP Inhibitors for Cancer Therapy

Research into thiophenecarboxamides and related structures has contributed to the development of inhibitors for poly(ADP-ribose)polymerase (PARP), a key enzyme involved in DNA repair. Inhibiting PARP can potentiate the effectiveness of chemotherapy and radiotherapy in cancer treatments. Synthesis techniques involving nitration and reduction processes have been employed to create compounds that serve as analogues for known PARP inhibitors, offering a pathway to novel cancer therapies (Shinkwin, Whish, & Threadgill, 1999).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate . For instance, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by interactions with other molecules in the environment.

properties

IUPAC Name

methyl 4-[(4-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(6-7-21-11)14-12(16)8-2-4-9(5-3-8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOUJOHKQUORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

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